molecular formula C6H2ClF4N B058795 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227496-80-1

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B058795
CAS No.: 1227496-80-1
M. Wt: 199.53 g/mol
InChI Key: BFSHUXKVQSULSU-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring.

Mechanism of Action

Target of Action

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry . In the pharmaceutical and veterinary industries, TFMP derivatives are used in various products .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in the protection of crops from pests in the agrochemical industry . In the pharmaceutical industry, TFMP derivatives interact with various targets, leading to a range of therapeutic effects .

Biochemical Pathways

The specific biochemical pathways affected by TFMP derivatives depend on the particular derivative and its target. For example, in the agrochemical industry, TFMP derivatives protect crops from pests, likely affecting the biochemical pathways related to pest metabolism and growth . In the pharmaceutical industry, the affected pathways would depend on the specific disease or condition being treated .

Result of Action

The result of the action of TFMP derivatives is the protection of crops from pests in the agrochemical industry . In the pharmaceutical industry, the molecular and cellular effects would depend on the specific TFMP derivative and its therapeutic target .

Action Environment

The action, efficacy, and stability of TFMP derivatives can be influenced by various environmental factors. For example, in the agrochemical industry, factors such as temperature, humidity, and soil composition can affect the action of TFMP derivatives . In the pharmaceutical industry, factors such as pH, temperature, and the presence of other substances can influence the action of TFMP derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the following steps :

    Halogenation of Pyridine: Pyridine is reacted with boron trifluoride (BF3) in dichloromethane (CH2Cl2) to produce 3-fluoropyridine.

    Chlorination and Fluorination: 3-Fluoropyridine is then treated with chlorine and hydrofluoric acid (HF) to yield 2-chloro-3-fluoropyridine.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

3-chloro-2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSHUXKVQSULSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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